(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound “(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[63104,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic molecule characterized by multiple functional groups, including an amino group, a hydroxymethyl group, and a pentazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the pentazatricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step may involve nucleophilic substitution reactions.
Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its pentazatricyclic structure could make it a candidate for drug design and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may interact with enzymes or receptors, modulating their activity. The pentazatricyclic structure could allow it to fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its pentazatricyclic structure, which is not commonly found in other compounds. This structure may confer unique properties, such as specific binding affinities or reactivity patterns, making it valuable for various applications.
Properties
Molecular Formula |
C13H16N6O4 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)/t6-,8-,9-,13?/m1/s1 |
InChI Key |
HOGVTUZUJGHKPL-CQWAQOMUSA-N |
Isomeric SMILES |
CN1C2=NC=NC3=C2C(=CN3C4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N |
Origin of Product |
United States |
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